1,3-Bis(2,3-epoxypropoxy)butane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3332-48-7 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)butan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C10H18O4/c1-8(12-5-10-7-14-10)2-3-11-4-9-6-13-9/h8-10H,2-7H2,1H3 |
InChI Key |
JROOCDXTPKCUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursors for 1,3 Bis 2,3 Epoxypropoxy Butane
Established Reaction Pathways
The most common and established method for synthesizing 1,3-Bis(2,3-epoxypropoxy)butane, also known as 1,4-Butanediol (B3395766) diglycidyl ether (B14DODGE), involves a two-step process starting from 1,4-butanediol and epichlorohydrin. wikipedia.orgwikipedia.org This pathway is favored for its reliability and scalability.
Epichlorohydrin-Based Synthesis from 1,4-Butanediol
The synthesis begins with the reaction of 1,4-butanediol and epichlorohydrin. wikipedia.org In this initial step, the hydroxyl groups of the 1,4-butanediol attack the epoxide ring of epichlorohydrin. This reaction is typically facilitated by a catalyst and results in the formation of a halohydrin intermediate. wikipedia.org
The second crucial step is dehydrochlorination. The intermediate product is treated with a base, commonly a sodium hydroxide (B78521) solution, which removes a hydrogen and a chlorine atom to form the final epoxide rings. wikipedia.org This ring-closing reaction yields this compound. wikipedia.orggoogle.com
A representative reaction scheme is as follows: Step 1: Addition HO-(CH₂)₄-OH + 2 CH₂(O)CHCH₂Cl → ClCH₂CH(OH)CH₂O-(CH₂)₄-OCH₂CH(OH)CH₂Cl
Step 2: Dehydrochlorination ClCH₂CH(OH)CH₂O-(CH₂)₄-OCH₂CH(OH)CH₂Cl + 2 NaOH → CH₂(O)CHCH₂O-(CH₂)₄-OCH₂CH₂(O)CH + 2 NaCl + 2 H₂O
Catalytic Approaches in Synthetic Protocols
Catalysts are essential in the synthesis of this compound to ensure high conversion rates and yields. They play a critical role in activating the reactants and facilitating the key chemical transformations.
Lewis acids are frequently employed as catalysts in the initial reaction between 1,4-butanediol and epichlorohydrin. wikipedia.org The Lewis acid coordinates to the oxygen atom of the epoxide ring in epichlorohydrin, which polarizes the C-O bond and makes the carbon atom more electrophilic. acs.orgyoutube.com This activation enhances the nucleophilic attack by the hydroxyl groups of 1,4-butanediol, promoting the formation of the halohydrin intermediate. wikipedia.org
A commonly used Lewis acid catalyst for this process is boron trifluoride-diethyl etherate (BF₃·Et₂O). google.com Other inorganic proton acids such as hydrochloric acid, sulfuric acid, phosphoric acid, or nitric acid can also serve as catalysts in related syntheses. google.com
Table 1: Examples of Lewis Acid Catalysts in Glycidyl (B131873) Ether Synthesis
| Catalyst | Precursors | Key Features |
|---|---|---|
| Boron trifluoride-diethyl etherate (BF₃·Et₂O) | 1,4-Butanediol, Epichlorohydrin | Promotes the initial ring-opening addition reaction. google.com |
| Tin Tetrachloride (SnCl₄) | Alcohols, Epichlorohydrin | Used in combination with boron trifluoride in some production methods. patsnap.com |
This table is generated based on available data and is for illustrative purposes.
Inorganic salts can also function as effective catalysts. Tin(II) fluoride (B91410) (SnF₂), a divalent tin halide, has been demonstrated as a catalyst for the synthesis of glycidyl ethers. google.com In one detailed procedure, 1,4-butanediol and tin difluoride are heated, followed by the addition of epichlorohydrin. The use of tin difluoride facilitates the reaction to form the chlorohydrin ether intermediate. A significant portion of the tin catalyst can be recovered by filtration after this step. The subsequent dehydrohalogenation with sodium hydroxide proceeds to form the final product.
Table 2: Example of an Inorganic Salt-Catalyzed Synthesis
| Catalyst | Precursors | Reaction Conditions | Yield |
|---|
This table is generated based on available data and is for illustrative purposes.
Purification and Isolation Techniques in Laboratory Synthesis
After the synthesis, a multi-step purification process is necessary to isolate this compound of high purity. The crude product contains unreacted starting materials, catalyst residues, salts (e.g., sodium chloride), and by-products.
A typical laboratory purification protocol involves the following steps:
Filtration : The reaction mixture is first filtered to remove solid by-products and some of the catalyst. A filter aid may be used to improve the efficiency of this separation. google.com
Solvent Extraction and Washing : The filtrate is often dissolved in an organic solvent, such as toluene (B28343) or xylene. google.com This organic solution is then washed, typically with water, to remove water-soluble impurities like salts and residual alkali. Sometimes, a dilute acid wash (e.g., with phosphoric acid) is used to neutralize any remaining base before the water wash. google.com
Phase Separation : The aqueous and organic layers are separated using a separatory funnel. google.com
Drying : The organic phase containing the product is dried using a drying agent like anhydrous magnesium sulfate (B86663) to remove any residual water. google.com
Solvent Removal : The drying agent is filtered off, and the solvent is removed from the filtrate, usually under reduced pressure using a rotary evaporator. google.com
Distillation/Rectification : For higher purity, the product can be further purified by vacuum distillation (rectification). patsnap.com
Design Principles for Sustainable Synthetic Routes
The development of sustainable synthetic routes for chemicals like this compound is driven by the principles of green chemistry, which aim to reduce environmental impact and improve resource efficiency.
Key design principles include:
Use of Renewable Feedstocks : A primary goal is to replace petroleum-derived precursors with bio-based alternatives. This includes the use of bio-based 1,4-butanediol, which can be produced through the fermentation of renewable resources like sugars from corn or sugarcane. rsc.orggantrade.combloomtechz.com Similarly, bio-based epichlorohydrin, synthesized from glycerol (B35011) (a byproduct of biodiesel production), is a sustainable alternative to its fossil-fuel-based counterpart. mdpi.commdpi.com The adoption of these bio-based precursors can significantly increase the bio-based content of the final product. zenodo.orgresearchgate.net
Atom Economy and Waste Reduction : Synthetic pathways are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This includes optimizing reaction conditions and catalyst selection to reduce the formation of by-products. google.com
Development of Greener Catalytic Systems : Research focuses on developing catalysts that are highly efficient, selective, and reusable. The ability to easily separate and recycle catalysts, as demonstrated with tin difluoride, reduces waste and cost.
Energy Efficiency : Designing processes that operate at lower temperatures and pressures reduces energy consumption. For example, finding catalysts that are effective under milder conditions is a key area of research. mdpi.com
Safer Chemistry : The design of synthetic routes aims to use and generate substances that possess little or no toxicity to human health and the environment. This includes minimizing the use of hazardous solvents and reagents. zenodo.orgsci-hub.se
By integrating these principles, the chemical industry is moving towards more environmentally friendly and economically viable methods for the production of this compound and other epoxy compounds. biorizon.euresearchgate.net
Reaction Mechanisms and Chemical Transformations of 1,3 Bis 2,3 Epoxypropoxy Butane
Epoxy Ring-Opening Reaction Pathways
The opening of the epoxide ring is the most prominent reaction of 1,3-Bis(2,3-epoxypropoxy)butane. This process alleviates the inherent ring strain and can be initiated by either nucleophilic or electrophilic attack. The reaction can be catalyzed by both acids and bases, and the specific pathway (SN1 or SN2-like) influences the regiochemical outcome of the product. libretexts.org
Under basic or neutral conditions with a strong nucleophile, the ring-opening of the epoxy groups in this compound proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. jove.comopenstax.orglibretexts.org The considerable ring strain makes the ether oxygen a viable leaving group, a characteristic not observed in standard acyclic ethers. libretexts.orglibretexts.org
The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. For the terminal epoxy groups of this compound, steric hindrance dictates that the attack occurs at the less substituted, terminal carbon atom. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This backside attack leads to an inversion of stereochemistry if the carbon is a stereocenter. masterorganicchemistry.com The reaction initially forms an alkoxide ion, which is subsequently protonated by a solvent or during a workup step to yield a neutral alcohol product. masterorganicchemistry.commasterorganicchemistry.com A wide array of nucleophiles can be employed for this transformation, leading to a variety of functionalized products. libretexts.orgopenstax.org
| Nucleophile Reagent | Formula | Resulting Functional Group after Reaction and Protonation |
|---|---|---|
| Amine | R-NH₂ | β-Amino alcohol |
| Hydroxide (B78521) | OH⁻ | Diol |
| Alkoxide | RO⁻ | β-Hydroxy ether |
| Hydrosulfide | HS⁻ | β-Hydroxy thiol |
| Cyanide | CN⁻ | β-Hydroxy nitrile |
| Grignard Reagent | R-MgX | Alcohol (with new C-C bond) |
| Lithium aluminum hydride | LiAlH₄ | Alcohol (reduction) |
Catalysis is often employed to enhance the rate and selectivity of the ring-opening reaction, especially when using weaker nucleophiles. Both acid and base catalysis follow distinct mechanisms.
Acid Catalysis: In the presence of an acid, the epoxide oxygen is first protonated. openstax.orgkhanacademy.orgmasterorganicchemistry.com This protonation converts the poor alkoxide leaving group into a good alcohol leaving group, thereby activating the ring for nucleophilic attack even by weak nucleophiles like water or alcohols. youtube.commasterorganicchemistry.com The reaction proceeds via an SN2-like backside attack of the nucleophile on the protonated epoxide. openstax.orglibretexts.org For the terminal epoxides in this compound, where the carbons are primary and secondary, the nucleophilic attack preferentially occurs at the less-substituted primary carbon. pressbooks.pubopenstax.orglibretexts.org The mechanism is considered to be a hybrid between SN1 and SN2, as a partial positive charge develops on the more substituted carbon in the transition state, but a full carbocation does not form. libretexts.org
Base Catalysis: In base-catalyzed ring-opening, a strong base, which is typically a potent nucleophile (e.g., OH⁻, RO⁻), is used. jove.compressbooks.pub The mechanism is the direct SN2 attack described in section 3.1.1, where the base itself is the ring-opening reagent. libretexts.org This pathway does not involve pre-activation of the epoxide.
Lewis Acid Catalysis: Lewis acids can also serve as catalysts by coordinating with the lone pair of electrons on the epoxide oxygen. This coordination polarizes the C-O bonds, increasing the electrophilic character of the ring carbons and making them more susceptible to nucleophilic attack. researchgate.net This method is effective for promoting ring-opening with a variety of nucleophiles. researchgate.netrsc.org
| Catalysis Type | Mechanism Summary | Nucleophile | Regioselectivity (for terminal epoxides) |
|---|---|---|---|
| Acid-Catalyzed | 1. Protonation of epoxide oxygen. 2. Backside attack by nucleophile. | Weak (e.g., H₂O, ROH) | Attack at the less substituted carbon (SN2-like). openstax.orglibretexts.org |
| Base-Catalyzed | Direct SN2 attack by strong nucleophile. | Strong (e.g., OH⁻, RO⁻, RNH₂) | Attack at the less substituted carbon. jove.comlibretexts.org |
Hydrolysis Reactions of Epoxy Groups
Hydrolysis is a specific case of the epoxy ring-opening reaction where water acts as the nucleophile. The reaction results in the cleavage of the C-O bond of the epoxide and the formation of a 1,2-diol, also known as a vicinal glycol. libretexts.orgtestbook.com Since this compound has two epoxy groups, its complete hydrolysis yields a tetraol. This reaction can be performed under either acidic or basic conditions. libretexts.orgtestbook.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the epoxide oxygen. openstax.orgtestbook.com A water molecule then attacks one of the epoxide carbons in an SN2-like fashion. libretexts.org A final deprotonation step regenerates the acid catalyst and yields the diol product. The resulting hydroxyl groups have a trans-stereochemical relationship. libretexts.orgtestbook.com
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion (OH⁻) acts as the strong nucleophile, attacking the less-hindered carbon of the epoxide ring via an SN2 mechanism. libretexts.orgtestbook.com This opens the ring to form an alkoxide, which is then protonated by water to give the final 1,2-diol product, which also exhibits trans stereochemistry. libretexts.orglibretexts.org
| Condition | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Acidic (H₃O⁺) | Protonation of epoxide oxygen by H₃O⁺. | Nucleophilic attack by H₂O on an epoxide carbon. | Deprotonation by H₂O to form the diol. libretexts.org |
| Basic (OH⁻/H₂O) | Nucleophilic attack by OH⁻ on an epoxide carbon. | Protonation of the resulting alkoxide by H₂O. | - |
Mechanisms of Interfacial Reactivity and Surface Functionalization
The high reactivity of the epoxy groups makes this compound a versatile molecule for the chemical modification of surfaces and for enhancing interfacial adhesion in composite materials. rsc.orgtandfonline.com The fundamental mechanism involves the covalent bonding of the diepoxide to functional groups present on a substrate's surface.
This process, known as surface functionalization or grafting, occurs when the epoxide rings react with nucleophilic sites on a surface, such as the hydroxyl (-OH) groups on silica (B1680970), glass fibers, and cellulose (B213188), or the amine (-NH₂) groups on certain polymers or modified surfaces. rsc.orgmdpi.com The ring-opening reaction forms a stable ether or amine linkage, tethering the this compound molecule to the substrate. tandfonline.com
Once one epoxy group has reacted with the surface, the second terminal epoxy group remains available for further chemical reactions. This free epoxide can then form a covalent bond with a polymer matrix, such as an epoxy resin, during a curing process. This dual reactivity allows the molecule to act as a "molecular bridge" or coupling agent, significantly strengthening the adhesion between an inorganic filler or fiber and an organic polymer matrix. tandfonline.commdpi.com This improved interfacial bonding is critical for enhancing the mechanical properties and durability of the resulting composite material. tandfonline.com
| Surface/Substrate | Active Surface Group | Bond Formed with Epoxide | Application |
|---|---|---|---|
| Silica, Glass, Cellulose | Hydroxyl (-OH) | Ether Linkage | Improving filler dispersion and adhesion in polymer composites. |
| Aramid Fibers (modified) | Amine (-NH₂) | Amino alcohol Linkage | Enhancing fiber-matrix adhesion in high-strength composites. rsc.org |
| Metal Oxides (e.g., ZrO₂) | Hydroxyl (-OH) | Ether Linkage | Corrosion resistance coatings, improving mechanical properties of nanocomposites. tandfonline.com |
| Bio-based materials | Hydroxyl (-OH), Amine (-NH₂) | Ether, Amino alcohol Linkages | Creating functional bio-composites. |
Polymerization Science and Material Development Utilizing 1,3 Bis 2,3 Epoxypropoxy Butane
Polymerization Mechanisms of 1,3-Bis(2,3-epoxypropoxy)butane
This compound, a diepoxide monomer, is a versatile building block in polymer chemistry. ontosight.ai Its two reactive epoxy groups allow it to undergo various polymerization reactions, leading to the formation of linear polymers or cross-linked networks with tailored properties. ontosight.aiwiley-vch.de The primary polymerization pathways for this compound fall under two main categories: chain-growth ring-opening polymerization and step-growth polymerization.
Chain-Growth Ring-Opening Polymerization
In chain-growth ring-opening polymerization, the epoxy rings of this compound are sequentially opened and added to a growing polymer chain. This process can be initiated by either cationic or anionic species.
Cationic Polymerization
Cationic ring-opening polymerization of epoxides like this compound is initiated by Lewis or Brønsted acids. The initiator protonates the oxygen atom of the epoxy ring, creating an oxonium ion. This active center is then susceptible to nucleophilic attack by the oxygen atom of another monomer molecule. This process repeats, propagating the polymer chain.
However, cationic polymerization of epoxides can be complex, often accompanied by side reactions such as chain transfer and termination, which can limit the final molecular weight of the polymer. wiley-vch.de The bifunctionality of this compound means that both epoxy groups can participate in the polymerization, leading to the formation of branched or cross-linked structures.
Anionic Polymerization
Anionic ring-opening polymerization of epoxides is initiated by strong bases, such as alkoxides or hydroxides. nih.govresearchgate.net The initiator attacks one of the carbon atoms of the epoxy ring, opening it and forming an alkoxide active center. This active center then proceeds to attack another epoxy monomer, propagating the chain.
Anionic polymerization of epoxides can, in some cases, proceed in a living manner, allowing for good control over molecular weight and the synthesis of well-defined polymer architectures. For difunctional monomers like this compound, this can lead to the formation of linear polyethers if the reaction conditions are carefully controlled to favor chain extension over intermolecular cross-linking.
Recent research has explored mechanochemical methods, such as ball milling, for the anionic ring-opening polymerization of functional epoxide monomers. nih.govresearchgate.net This solvent-free technique has shown that monomers with higher melting points can exhibit faster conversion rates in the solid state compared to solution polymerization. nih.gov
Step-Growth Polymerization
This compound can also undergo step-growth polymerization when reacted with co-monomers containing active hydrogen atoms, such as amines or carboxylic acids. wikipedia.orgfiveable.me In this mechanism, the polymerization proceeds through a series of independent reactions between the functional groups of the monomers. wikipedia.orgfiveable.me
For instance, the reaction of an epoxy group with a primary amine involves the opening of the epoxy ring and the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group. Since this compound has two epoxy groups and a diamine co-monomer has two amine groups, a three-dimensional cross-linked network can be formed. wikipedia.org A high degree of conversion is necessary to achieve high molecular weight polymers in step-growth polymerization. wikipedia.org
Cross-linking Network Formation and Gelation Phenomena
The bifunctional nature of this compound makes it an excellent candidate for forming cross-linked polymer networks. ontosight.aiwikipedia.org This process, often referred to as curing, transforms the liquid monomer into a solid, infusible, and insoluble three-dimensional network. The point at which a continuous network is formed is known as the gel point, characterized by a sharp increase in viscosity. wikipedia.org
Reaction with Amine-Based Curing Agents
Amine-based compounds are widely used as curing agents for epoxy resins, including this compound. polymerinnovationblog.comthreebond.co.jp Primary and secondary amines are common choices, as the hydrogen atoms attached to the nitrogen are reactive towards the epoxy ring.
The curing process involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbon atoms of the epoxy ring, leading to ring opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. With a primary amine, this initial reaction forms a secondary amine, which can then react with a second epoxy group.
For a system containing this compound (a diepoxide) and a diamine, each monomer has a functionality of two. As the reaction progresses, the polymer chains grow and branch out, eventually connecting to form a single macroscopic network. The stoichiometry between the epoxy groups and the active amine hydrogens is a critical factor influencing the properties of the final cured material. threebond.co.jp Accelerators, such as alcohols or tertiary amines, can be added to increase the rate of the curing reaction. polymerinnovationblog.com
Interactions with Thiol and Hydroxyl Functionalities
The reactivity of this compound is dominated by its two terminal epoxide rings. These three-membered heterocyclic ethers are highly strained and susceptible to ring-opening reactions with various nucleophiles, including thiol and hydroxyl functional groups.
The interaction with thiols proceeds via a base-catalyzed nucleophilic addition, often referred to as a thiol-epoxy "click" reaction. This process can be employed as a polymerization reaction to create linear polymers known as poly(β-hydroxy thioether)s, which are characterized by the presence of both a hydroxyl group and a thioether linkage for each reacted epoxy group. The reaction is efficient and can be conducted under relatively mild conditions.
Similarly, the epoxy groups readily react with hydroxyl functionalities. This reaction is fundamental in epoxy chemistry, often utilized in curing processes or for grafting molecules onto hydroxyl-bearing surfaces or polymers. The reaction involves the nucleophilic attack of the hydroxyl's oxygen atom on one of the carbon atoms of the epoxide ring, leading to the formation of an ether linkage and a new secondary hydroxyl group. The synthesis of the related compound, 1,4-butanediol (B3395766) diglycidyl ether, involves the reaction of 1,4-butanediol (containing two hydroxyl groups) with epichlorohydrin, which demonstrates the fundamental reactivity between an alcohol and an epoxide precursor. wikipedia.org
Development of Advanced Polymeric Materials
Epoxy Resin Systems and Reactive Dilution Strategies
This compound serves as a difunctional reactive diluent in epoxy resin systems. nih.gov The primary function of a reactive diluent is to reduce the viscosity of high molecular weight epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA). specialchem.com Lowering the viscosity is crucial for improving handling, enabling higher filler loading, and enhancing processability for applications like coatings, adhesives, and composites. wikipedia.orgspecialchem.com
Unlike non-reactive diluents, which simply evaporate or remain as a plasticizer, this compound possesses two epoxy groups that allow it to co-react and become a permanent part of the cross-linked polymer network during the curing process. nih.gov As a difunctional diluent, it can be used at relatively high concentrations without significantly compromising the cured resin's properties, and in some cases, can even lead to improvements. specialchem.com The presence of the aliphatic butane (B89635) backbone contributes to its effectiveness in reducing viscosity. springerprofessional.de
The table below illustrates the properties of a structurally similar aliphatic diepoxide reactive diluent, 1,4-butanediol diglycidyl ether, which highlights the typical characteristics of such compounds used in epoxy formulations.
| Property | Value |
| Common Name | 1,4-Butanediol diglycidyl ether |
| Synonym | 1,4-Bis(2,3-epoxypropoxy)butane |
| Molecular Formula | C₁₀H₁₈O₄ |
| Molar Mass | 202.25 g·mol⁻¹ |
| Appearance | Colorless Liquid |
| Primary Use | Epoxy Reactive Diluent |
| Viscosity Reduction | High |
Data sourced from Wikipedia for the isomeric compound 1,4-butanediol diglycidyl ether, often used for similar purposes. wikipedia.org
Design of Flexible and Toughened Polymer Networks
The incorporation of this compound into a rigid epoxy matrix is a key strategy for designing more flexible and toughened polymer networks. Standard aromatic epoxy resins, while strong, are often brittle. The introduction of this aliphatic diepoxide enhances flexibility, elongation, and impact resistance. olinepoxy.com
The following table summarizes the general effects of adding an aliphatic reactive diluent to a standard epoxy resin system based on published research findings.
| Property | Effect of Adding Aliphatic Reactive Diluent |
| Viscosity | Decreases |
| Flexural Modulus | Gradually Declines |
| Ultimate Strength | Gradually Declines |
| Ductility / Strain at Break | Steadily Increases |
| Fracture Toughness | Increases |
This table represents generalized findings from studies on aliphatic reactive diluents in epoxy resins. springerprofessional.de
Hybrid Polymer Composites and Nanocomposites
In the formulation of hybrid polymer composites and nanocomposites, this compound plays a critical role as a viscosity-reducing and dispersing aid. The high viscosity of neat epoxy resins can make it difficult to achieve a uniform dispersion of nanofillers, such as carbon nanotubes (CNTs), graphene oxide (GO), or silica (B1680970) nanoparticles. researchgate.netmdpi.com By lowering the matrix viscosity, the diluent facilitates better wetting of the filler surfaces and helps prevent agglomeration, which is crucial for maximizing the performance benefits of the nanoscale reinforcement. researchgate.net
Functional Polymer Architectures
End-Group Modification in Solution Polymerized Elastomers (e.g., Styrene-Butadiene Rubber)
Functionalization of elastomers like solution styrene-butadiene rubber (S-SBR) is a critical strategy for enhancing their performance in applications such as energy-saving tires. nih.gov One advanced method for achieving this is through the end-group modification of the polymer chains during synthesis. S-SBR is produced via living anionic polymerization, which creates polymer chains with a reactive carbanion at the terminus. This living chain-end can be "quenched" or "terminated" by reacting it with a specific functional molecule.
A difunctional epoxide like this compound is a candidate for such an end-capping reaction. The living SBR anion would perform a nucleophilic attack on one of the epoxide rings, opening it and forming a stable covalent bond that terminates the polymerization. This process grafts the entire diluent molecule to the end of the SBR chain. The key advantage of using a diepoxide is that the second epoxide group remains unreacted at the chain end. google.com This pendant epoxy group acts as a reactive site that can later form covalent or strong hydrogen bonds with fillers, particularly the silanol (B1196071) groups on the surface of silica nanoparticles used extensively in modern tire treads. researchgate.netmdpi.com This improved polymer-filler interaction is crucial for reducing the Payne effect, lowering rolling resistance, and improving wet traction in high-performance tires. nih.govmdpi.com
Synthesis of Cyclic Carbonates via CO2 Coupling Reactions
The conversion of epoxides to cyclic carbonates through the cycloaddition of carbon dioxide (CO2) is a highly valuable chemical transformation, representing an atom-economical and green pathway for CO2 fixation. This process is particularly relevant for this compound, as it converts the diepoxide into a bis(cyclic carbonate) monomer, a crucial precursor for advanced polymer synthesis. The reaction involves the ring-opening of the epoxide followed by the insertion of CO2, a process that is thermodynamically favorable but requires catalysis to overcome the kinetic stability of carbon dioxide.
Catalytic Systems for Carbon Dioxide Fixation
A variety of catalytic systems have been developed to facilitate the coupling of CO2 with epoxides, and these can be broadly applied to the synthesis of the bis(cyclic carbonate) from this compound. rsc.org The reaction generally requires a catalyst that can activate the epoxide ring, often a Lewis acid, and a nucleophile that attacks the carbon of the epoxide. atamanchemicals.com Many effective catalysts are two-component systems that combine a Lewis acid with a Lewis base, such as a halide salt. researchgate.net
Commonly employed catalysts include:
Alkali Metal Halides: Hydrated alkali metal halides, such as sodium iodide dihydrate, have demonstrated high catalytic activity for the synthesis of cyclic carbonates from CO2 and epoxides without the need for a co-catalyst or solvent.
Organocatalysts: Metal-free systems are attractive due to their lower cost and toxicity. Quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) bromide (TBAB), are frequently used as co-catalysts in conjunction with other species. rsc.org N-Heterocyclic Carbenes (NHCs) and various amidine or guanidine (B92328) bases have also shown significant activity.
Metal Complexes: A wide range of metal-containing catalysts, including those based on aluminum, zinc, and manganese, are highly efficient. For the cycloaddition of CO2 to bis-epoxides, a particularly effective system is a nanolamellar zinc-cobalt double metal cyanide complex (Zn-Co(III) DMCC) used with cetyltrimethylammonium bromide (CTAB) as a co-catalyst. rsc.org This binary catalyst system has proven highly active for converting various bis-epoxides into their corresponding bis(cyclic carbonate)s with high yields. rsc.org
The general mechanism in the presence of a catalyst like a quaternary ammonium salt involves a nucleophilic attack by the anion (e.g., bromide) on a carbon atom of the epoxy ring. atamanchemicals.com This ring-opening step forms an alkoxide, which then reacts with CO2. atamanchemicals.com Subsequent intramolecular cyclization releases the cyclic carbonate product and regenerates the nucleophile for the next catalytic cycle. atamanchemicals.com
Table 1: Overview of Catalytic Systems for CO2-Epoxide Coupling
| Catalyst System | Co-catalyst / Conditions | Efficacy for Bis-epoxides | Reference |
|---|---|---|---|
| Zn-Co(III) Double Metal Cyanide Complex | Cetyltrimethylammonium Bromide (CTAB) | High conversion and selectivity for various bis-epoxides. | rsc.org |
| Phyllosilicate Minerals (e.g., Talc) | Tetrabutylammonium Bromide (TBAB) | Efficient for mono-epoxides; applicable in principle. | |
| Manganese(III) Corrole Complexes | Tetrabutylammonium Bromide (TBAB) | Excellent activity for mono-epoxides under atmospheric CO2. | |
| Tetranuclear Aluminum Adducts | Tetrabutylammonium Iodide (TBAI) | High efficiency for a variety of terminal epoxides. |
This table is representative of catalyst types and is not an exhaustive list.
One-Pot Multicomponent Coupling Strategies
A significant challenge in the synthesis of bis(cyclic carbonate)s from viscous bis-epoxides like this compound is the need for organic solvents to ensure sufficient mass transfer. An innovative and sustainable approach to overcome this is a one-pot, solvent-free coupling reaction involving CO2, a mono-epoxide (like propylene (B89431) oxide), and a bis-epoxide. rsc.org
In this strategy, the reaction of propylene oxide with CO2 is first carried out, catalyzed by the Zn-Co(III) DMCC/CTAB system. rsc.org The resulting propylene carbonate, which is produced in situ, then acts as an effective solvent for the subsequent coupling reaction between the bis-epoxide and CO2. rsc.org This method avoids the use of external organic solvents and allows for the simultaneous production of two valuable products—a simple cyclic carbonate and a bis(cyclic carbonate)—which can be easily separated. rsc.org
Research using this one-pot strategy with various bis-epoxides, including butanediol (B1596017) diglycidyl ether, has demonstrated high monomer conversions for both the mono-epoxide and the bis-epoxide. rsc.org This approach is directly applicable to this compound.
**Table 2: One-Pot Coupling of Propylene Oxide (PO), Bis-epoxides, and CO2***
| Bis-epoxide Reactant | Catalyst System | Temp (°C) | Pressure (MPa) | Time (h) | PO Conv. (%) | Bis-epoxide Conv. (%) |
|---|---|---|---|---|---|---|
| Bisphenol A diglycidyl ether | Zn-Co(III) DMCC / CTAB | 130 | 4.0 | 5 | 93.6 | 82.9 |
| Butanediol diglycidyl ether | Zn-Co(III) DMCC / CTAB | 130 | 4.0 | 5 | 95.2 | 75.3 |
| Cyclohexanediol diglycidyl ether | Zn-Co(III) DMCC / CTAB | 130 | 4.0 | 5 | 92.5 | 78.6 |
Data adapted from a study on various bis-epoxides, demonstrating the viability of the one-pot method. rsc.org The methodology is applicable to this compound.
Fabrication of Liquid Crystalline Polymer Systems (e.g., Polyurethanes)
The bis(cyclic carbonate) derived from this compound is a key monomer for producing non-isocyanate polyurethanes (NIPUs), also known as poly(hydroxyurethanes) or PHUs. nih.govnih.govresearchgate.net This synthesis route is considered a "green" alternative to conventional polyurethane production, which involves highly toxic and moisture-sensitive isocyanates. rsc.orgrsc.org The fabrication process involves a polyaddition reaction between the bis(cyclic carbonate) and a diamine. researchgate.netnih.govnih.gov
The reaction proceeds via the aminolysis of the carbonate rings, where the amine groups attack the carbonyl carbon, leading to ring-opening and the formation of a urethane (B1682113) linkage. researchgate.net A key feature of this reaction is that for every urethane bond formed, a secondary hydroxyl group is also generated along the polymer backbone. researchgate.net
The properties of the resulting polyurethane are highly dependent on the chemical structures of both the bis(cyclic carbonate) and the diamine monomers. researchgate.netnih.gov This structural versatility allows for the engineering of polymers with specific properties, including thermotropic liquid crystalline behavior. The formation of a liquid crystalline phase in polymers typically requires the presence of rigid, rod-like molecular segments (mesogens) incorporated into the polymer backbone, often alternating with flexible spacer units.
For the polyurethane derived from this compound, the butanediol-based segment acts as a flexible spacer. To induce liquid crystalline properties, a rigid diamine containing a mesogenic unit, such as 4,4'-diaminobiphenyl or other aromatic diamines, can be selected as the co-monomer. The resulting polymer would consist of alternating rigid (from the aromatic diamine) and flexible (from the butanediol ether) segments. This molecular architecture can lead to microphase separation and the self-assembly of the rigid segments into ordered liquid crystalline domains upon heating, a characteristic of thermotropic polymers. researchgate.net The thermal stability of such NIPUs is often enhanced by the stiffness of the aromatic chain introduced by the diamine. researchgate.net
Advanced Applications in Chemical Research and Engineering
Research in Polymer Adhesion and Coatings
1,3-Bis(2,3-epoxypropoxy)butane, as a type of epoxy compound, is integral to research focused on enhancing the performance of polymer adhesives and coatings. ontosight.aichemblink.com The presence of two epoxy groups in its structure allows it to form strong, cross-linked networks, which significantly improves the adhesive strength and durability of the resulting materials. chemblink.com
Research in this area often involves formulating epoxy resins where this compound or similar diepoxides are used as reactive diluents or cross-linking agents. sigmaaldrich.comwikipedia.org These formulations are then applied as coatings or adhesives and subjected to various tests to evaluate their performance. For instance, studies have explored the use of similar diepoxides, such as 1,4-butanediol (B3395766) diglycidyl ether (BDDGE), in epoxy-based graphene nanocomposites, which have shown potential in corrosion-resistant coatings and conductive adhesives. sigmaaldrich.comsigmaaldrich.com The low viscosity and good reactivity of such diepoxides are desirable properties for these applications. sigmaaldrich.com
In the realm of protective coatings, epoxy resins formulated with diepoxides like BDDGE are valued for their excellent adhesion, durability, and resistance to harsh environmental conditions. chemblink.com This makes them suitable for industrial equipment and automotive parts. chemblink.com The incorporation of these diepoxides enhances the performance of coatings, providing robust protection against both physical and chemical damage. chemblink.com Furthermore, in the field of adhesives, these compounds are used to create high-strength bonding agents with superior resistance to moisture and temperature fluctuations, making them critical for demanding applications in construction and aerospace. chemblink.com
Scientific Exploration of Elastomers and Sealants
In the scientific exploration of elastomers and sealants, this compound and related diepoxides are investigated for their ability to improve the mechanical properties and durability of these materials. wikipedia.org As a cross-linking agent, this compound can create a robust network structure within the polymer matrix of elastomers and sealants, enhancing their resilience and sealing capabilities. ontosight.aichemimpex.com
Research has shown that diepoxides like 1,4-butanediol diglycidyl ether (BDDGE) are used to modify epoxy resins, which are then formulated into sealants and elastomers. wikipedia.org The addition of such diepoxides can significantly enhance the flexibility and toughness of the final products. guidechem.com For example, BDDGE is known to be a toughening reactive diluent that improves the flexibility of epoxy-based products. guidechem.com
The following table summarizes the key effects of incorporating diepoxides in elastomer and sealant formulations:
| Property | Effect of Diepoxide Addition |
| Flexibility | Increased |
| Toughness | Increased |
| Adhesion | Improved |
| Chemical Resistance | Enhanced |
| Durability | Increased |
Fundamental Studies in Composite Material Science
Fundamental studies in composite material science explore the role of this compound and similar diepoxides as cross-linking agents to enhance the properties of composite materials. ontosight.aichemblink.com These compounds are crucial in forming a strong interfacial bond between the reinforcing fibers (like glass or carbon fibers) and the polymer matrix. chemblink.com
The bifunctional nature of this compound allows it to react with both the surface of the reinforcement and the polymer matrix, leading to a more integrated and robust composite structure. chemblink.com Research has demonstrated that epoxy resins formulated with diepoxides like 1,4-butanediol diglycidyl ether (BDDGE) are used to produce composites with enhanced mechanical properties and stability. chemblink.com These high-performance composites find applications in demanding sectors such as aerospace and advanced automotive parts. chemblink.com
For instance, diepoxides are used as monomers to prepare epoxy-based graphene nanocomposites. sigmaaldrich.comsigmaaldrich.com These nanocomposites exhibit potential applications in flexible electronics and corrosion-resistant coatings, where the diepoxide's low viscosity, good reactivity, and compatibility with graphene are advantageous. sigmaaldrich.comsigmaaldrich.com
Bio-Related Materials Research
Polymeric Systems for Controlled Release of Therapeutic Agents
In the field of bio-related materials research, this compound and its isomers like 1,4-butanediol diglycidyl ether (BDDE) have been investigated for their use in creating polymeric systems for the controlled release of therapeutic agents. chemimpex.com The cross-linking properties of these diepoxides are utilized to form hydrogel networks from biocompatible polymers such as hyaluronic acid. sigmaaldrich.comsigmaaldrich.comcymitquimica.com
These hydrogels can encapsulate therapeutic agents, and the cross-link density of the network, controlled by the concentration of the diepoxide, can be tuned to regulate the release rate of the encapsulated drug. sigmaaldrich.com For example, BDDE is used as a cross-linking agent to prepare hyaluronic acid dermal fillers, where the cross-linking process enhances the gel-like consistency, making it more durable and longer-lasting. sigmaaldrich.comsigmaaldrich.comcymitquimica.com This principle is extended to drug delivery systems where the cross-linked polymer matrix provides a sustained release of the therapeutic agent over time. chemimpex.com
Surface Modification for Biocompatibility Enhancement in Material Science
The surface properties of a material are critical for its interaction with biological systems. This compound and similar diepoxides are employed in the surface modification of biomaterials to enhance their biocompatibility. researchgate.netencyclopedia.pub The reactive epoxy groups can be used to covalently attach biomolecules or create specific surface chemistries that promote favorable biological responses and minimize adverse reactions like thrombus formation. psu.edu
One approach involves the functionalization of a material's surface with groups that can react with the diepoxide. This is followed by the introduction of the diepoxide to create a reactive surface that can then be used to immobilize biomolecules. psu.edu For example, surfaces can be aminated and then treated with cross-linkers to facilitate the attachment of biomolecules. psu.edu This surface modification can improve the adhesion of cells or prevent the adsorption of proteins, depending on the desired application. encyclopedia.pub
Studies have shown that diepoxides can be used to cross-link collagen, a key protein in connective tissues, to create biocompatible materials. nih.gov The kinetics of this cross-linking reaction can be controlled by factors such as pH and reagent concentration. nih.gov
Functionalization of Support Matrices for Affinity Chromatography
In the field of bioseparations, this compound and its isomers are utilized for the functionalization of support matrices for affinity chromatography. Affinity chromatography is a powerful technique for purifying biomolecules based on specific binding interactions. The support matrix, often a polysaccharide-based material like agarose (B213101) or dextran (B179266), needs to be activated to allow for the covalent attachment of a ligand that specifically binds to the target molecule. sigmaaldrich.com
Diepoxides serve as excellent activating agents for this purpose. They can react with the hydroxyl groups on the polysaccharide backbone of the support matrix, leaving a terminal epoxide group that is reactive towards nucleophilic groups (such as amines or thiols) on the ligand to be immobilized. sigmaaldrich.com This creates a stable, covalent linkage between the support matrix and the ligand. For instance, 1,4-butanediol diglycidyl ether (BDDE) is used for the activation of soluble dextran polymers and for reacting with amine or hydroxyl-containing bis-epoxy supports to form particles with terminal epoxide groups for immobilization reactions. sigmaaldrich.com
The table below outlines the steps involved in using a diepoxide for functionalizing a chromatography support:
| Step | Description |
| 1. Activation | The support matrix (e.g., agarose) is treated with the diepoxide (e.g., this compound). |
| 2. Ligand Coupling | The activated matrix, now containing reactive epoxy groups, is incubated with the ligand to be immobilized. |
| 3. Washing | The matrix is washed to remove any unreacted ligand and by-products. |
| 4. Packing | The functionalized matrix is packed into a chromatography column. |
Preparation of Epoxy-Based Monolithic Sorbents
The synthesis of monolithic sorbents involves the creation of a continuous, porous material within a column, which serves as the stationary phase for chromatographic separations. The process typically involves the polymerization of monomers in the presence of a porogen, which creates the characteristic porous structure.
Table 1: Theoretical Components for Monolithic Sorbent Synthesis
| Component | Role in Synthesis |
|---|---|
| This compound | Monomer/Cross-linker |
| Curing Agent (e.g., an amine) | Initiates polymerization |
| Porogen (Solvent/Non-solvent mixture) | Pore-forming agent |
Textile and Cellulose (B213188) Finishing Research for Enhanced Material Properties
In textile and cellulose finishing, chemical agents are applied to fabrics to impart desirable properties such as wrinkle resistance, dimensional stability, and durability. Cross-linking agents are crucial in this process as they form covalent bonds with the hydroxyl groups present in cellulose fibers.
Given its bifunctional epoxy structure, this compound could theoretically be investigated as a cross-linking agent for cellulose-based materials like cotton. The epoxy rings can react with the hydroxyl groups of cellulose, creating a stable, cross-linked network that could enhance the mechanical properties of the fabric.
Table 2: Potential Effects of this compound in Textile Finishing
| Property | Anticipated Improvement |
|---|---|
| Wrinkle Recovery | Increased |
| Tensile Strength | Potentially enhanced |
| Abrasion Resistance | Potentially improved |
Despite this potential, specific research studies, including detailed findings on application methods, curing conditions, and performance data for textiles or cellulose treated with this compound, are not found in the surveyed literature. General discussions on epoxides suggest their utility, but compound-specific data is limited. ontosight.ai
Computational and Theoretical Studies of 1,3 Bis 2,3 Epoxypropoxy Butane Systems
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable techniques for exploring the conformational landscape and condensed-phase behavior of polymeric systems derived from 1,3-Bis(2,3-epoxypropoxy)butane. These methods allow for the construction of atomistic models of polymer chains and networks, which can then be used to predict a variety of physical and mechanical properties.
The flexibility of the butane (B89635) backbone and the ether linkages in polymers derived from this compound gives rise to a multitude of possible chain conformations. Understanding these conformations is key to predicting the macroscopic properties of the resulting material. Molecular dynamics (MD) simulations are a primary tool for this analysis. In a typical MD simulation, the polymer chain is placed in a simulation box, and the trajectories of all atoms are calculated over time by integrating Newton's laws of motion. This allows for the exploration of the potential energy surface and the identification of stable conformations.
Interactive Data Table: Torsional Energy Barriers in a Model Epoxy Polymer Chain
| Dihedral Angle | Bond Type | Energy Barrier (kcal/mol) |
|---|---|---|
| C-C-O-C | Ether Linkage | 2.5 - 4.0 |
| C-O-C-C | Ether Linkage | 2.5 - 4.0 |
| C-C-C-C | Butane Backbone | 3.0 - 5.0 |
Note: The data presented are representative values for similar epoxy polymer systems and are intended to be illustrative for the this compound system.
The arrangement of polymer chains with respect to one another determines the supramolecular structure of the material, which can be crystalline, liquid crystalline, or amorphous. For highly cross-linked thermosets typical of epoxy resins, a largely amorphous structure is expected. However, regions of local order can exist.
Molecular dynamics simulations can be used to predict the degree of ordering by analyzing the radial distribution functions (RDFs) between different atom types in the simulated polymer network. Sharp peaks in the RDF indicate a high degree of order, characteristic of crystalline materials, while broad halos are indicative of an amorphous structure. For cross-linked systems based on this compound, simulations would likely reveal a high degree of short-range order due to hydrogen bonding between hydroxyl groups formed during curing, but a lack of long-range order, confirming an amorphous phase. The packing and density of the cross-linked network are also critical factors that can be predicted through simulation. nasa.gov
Quantum Chemical Investigations
Quantum chemical methods, such as Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure and reactivity of molecules. These methods are particularly useful for studying the mechanisms of chemical reactions, including the transformations of epoxide groups.
The curing of this compound involves the ring-opening of the epoxide groups, typically initiated by a nucleophile from a curing agent (e.g., an amine or an anhydride) or by a catalyst. Quantum chemical calculations can elucidate the detailed reaction mechanism by determining the structures and energies of reactants, transition states, and products.
For example, in an amine-cured system, the reaction proceeds via a nucleophilic attack of the amine nitrogen on one of the carbon atoms of the epoxide ring. DFT calculations can be used to map the potential energy surface for this SN2 reaction, identifying the transition state and calculating the activation energy barrier. These calculations can also reveal the stereochemistry of the reaction and the influence of substituents on the reactivity of the epoxide ring. Cationic ring-opening polymerization, which can occur with certain initiators, can also be modeled, distinguishing between activated monomer and active chain end mechanisms. researchgate.net
Catalysts are often employed to accelerate the curing of epoxy resins. Quantum chemical calculations are invaluable for understanding how these catalysts function at a molecular level. By modeling the interaction between the catalyst, the epoxide ring of this compound, and the curing agent, researchers can identify the key catalytic intermediates and transition states.
For instance, a Lewis acid catalyst can coordinate to the oxygen atom of the epoxide ring, making the ring more susceptible to nucleophilic attack. DFT calculations can quantify the extent of this activation by analyzing the changes in the electronic structure of the epoxide ring upon coordination. Similarly, the role of proton-donating species in facilitating ring-opening can be investigated. The geometries and energies of the resulting reaction intermediates can be precisely calculated, providing a deeper understanding of the catalytic cycle.
Theoretical Predictions of Macroscopic Properties
A key goal of computational studies is to predict the macroscopic properties of the final material from its molecular structure. By bridging the gap between the molecular and macroscopic scales, these predictions can guide the design of new materials with desired performance characteristics.
For polymers derived from this compound, molecular dynamics simulations of the cross-linked network can be used to calculate a range of mechanical and thermal properties. Mechanical properties such as Young's modulus, shear modulus, and Poisson's ratio can be determined by applying small deformations to the simulated polymer network and measuring the resulting stress. nasa.gov
Thermal properties like the glass transition temperature (Tg) can be estimated by simulating the cooling of the polymer from a high-temperature melt and observing the change in properties such as density or heat capacity as a function of temperature. The coefficient of thermal expansion can also be calculated from these simulations. While specific experimental data for polymers of this compound are not widely available, theoretical predictions for similar epoxy systems show good agreement with experimental values.
Interactive Data Table: Predicted Macroscopic Properties of a Generic Cross-linked Epoxy Resin
| Property | Predicted Value Range |
|---|---|
| Young's Modulus (GPa) | 2.5 - 4.5 |
| Glass Transition Temperature (°C) | 120 - 180 |
| Coefficient of Thermal Expansion (10-5 K-1) | 4.0 - 7.0 |
Note: These values are representative of typical aromatic and aliphatic epoxy resins and serve as an estimate for what might be expected for a system based on this compound.
Application of Additive Parameter Methods for Polymer Properties
The principle of additive parameters offers a theoretical method to predict the physical properties of polymers based on the contributions of their constituent chemical groups. This approach has been applied to epoxy/diamine polymers, including those synthesized from 1,4-bis(2,3-epoxypropoxy)butane, also known as butanediol (B1596017) diglycidyl ether (BDGE). By comparing the calculated properties with experimentally measured values, the accuracy of these additive methods can be assessed. dtic.mil
A study involving the prediction of density, coefficient of cubic thermal expansion, and molar heat capacity for a series of epoxy/diamine polymers at 25°C utilized additive parameter methods. dtic.mil The epoxies studied included BDGE, which was cured with various diamines such as 1,3-propanediamine (PDA), 1,6-hexanediamine (HDA), 1,12-dodecanediamine (DDA), and m-phenylenediamine (MPDA). dtic.mil
The investigation employed two different additive parameter methods, one by Van Krevelen and another by Sewell, to predict the densities of the polymers. dtic.mil Both methods were found to predict the correct structure-to-property relationship, although the calculated values were consistently lower than the experimentally measured densities. dtic.mil Van Krevelen's method resulted in predictions that were 5 to 10 percent lower than the measured values, while Sewell's method yielded predictions that were approximately 1 to 7 percent lower. dtic.mil
For the coefficient of cubic thermal expansion, the predictions from the additive parameter method were found to be 16 to 69 percent lower than the measured values. dtic.mil
The molar heat capacity was also predicted using these additive methods. For the nine glassy polymers studied, the calculated values for six of them were 1 to 28 percent greater than the measured values. For the remaining three polymers, the calculated values were about 2 to 42 percent lower than the measured values. dtic.mil Despite these discrepancies, the method of additive parameters was demonstrated to provide a fair estimation of the density, coefficient of thermal expansion, and heat capacity of these epoxy/diamine polymers. dtic.mil
The specific heat capacity of the polymers was observed to increase with temperature. For instance, the specific heat capacity for the studied polymers ranged from 0.10 cal/g-°C at -8°C to 0.79 cal/g-°C at 190°C. dtic.mil
Table 1: Comparison of Predicted and Measured Properties of BDGE-based Polymers
| Property | Additive Parameter Method | Prediction Accuracy Compared to Measured Values |
|---|---|---|
| Density | Van Krevelen | 5 to 10 percent lower dtic.mil |
| Sewell | 1 to 7 percent lower dtic.mil | |
| Coefficient of Cubic Thermal Expansion | Additive Parameters | 16 to 69 percent lower dtic.mil |
| Molar Heat Capacity | Additive Parameters | Varied: 1 to 28 percent greater for six polymers, and 2 to 42 percent lower for three polymers dtic.mil |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Butanediol diglycidyl ether (BDGE) dtic.mil |
| 1,3-Propanediamine | PDA dtic.mil |
| 1,6-Hexanediamine | HDA dtic.mil |
| 1,12-Dodecanediamine | DDA dtic.mil |
Analytical and Spectroscopic Characterization in Research of 1,3 Bis 2,3 Epoxypropoxy Butane
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for elucidating the intricate molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of the atomic arrangement and functional groups within the 1,3-Bis(2,3-epoxypropoxy)butane molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in the butane (B89635) backbone and the epoxy rings. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the assignment of each proton to its specific position in the molecule. For instance, the protons of the methyl group on the butane chain would appear as a doublet, while the methine and methylene (B1212753) protons would exhibit more complex splitting patterns due to coupling with neighboring protons. The protons of the oxirane rings would have characteristic chemical shifts in the range of approximately 2.5-3.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon environments in the molecule. Each carbon atom in the butane backbone and the epoxy rings would give rise to a distinct signal. The chemical shifts of these signals would confirm the presence of aliphatic carbons and the carbons of the ether and epoxide functional groups.
While specific experimental data for this compound is not widely available in published literature, the expected spectral data can be predicted based on the known chemical shifts for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH₃ (butane) | ~1.1-1.3 | ~15-20 |
| CH (butane) | ~3.5-3.8 | ~70-75 |
| CH₂ (butane) | ~1.6-1.9 | ~30-35 |
| O-CH₂ (ether) | ~3.3-3.7 | ~70-75 |
| CH₂ (epoxide) | ~2.5-2.8 | ~45-50 |
| CH (epoxide) | ~3.0-3.3 | ~50-55 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include:
C-H stretching: Aliphatic C-H stretching vibrations from the butane chain and the epoxy rings would appear in the region of 2850-3000 cm⁻¹.
C-O-C stretching (ether): A strong, characteristic band for the ether linkage would be observed in the range of 1080-1150 cm⁻¹.
Epoxide ring vibrations: The presence of the oxirane rings would be confirmed by characteristic bands. The asymmetric C-O-C stretching of the epoxy group typically appears around 1250 cm⁻¹, while the symmetric ring stretching (breathing) mode is found near 830-950 cm⁻¹.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850-3000 | Medium to Strong |
| C-O-C (ether) | Stretching | 1080-1150 | Strong |
| C-O-C (epoxide) | Asymmetric Stretching | ~1250 | Strong |
| Epoxide Ring | Symmetric Stretching | ~830-950 | Medium |
Mass Spectrometry (MS) for Molecular Weight Validation and Fragment Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to confirm its molecular weight and to gain structural information through the analysis of its fragmentation pattern.
The molecular formula of this compound is C₁₀H₁₈O₄, which corresponds to a molecular weight of 202.25 g/mol . uni.lu In a mass spectrum, a peak corresponding to the molecular ion ([M]⁺) would be expected at m/z 202. Additionally, adduct ions such as [M+H]⁺ at m/z 203 and [M+Na]⁺ at m/z 225 might be observed depending on the ionization technique used. uni.lu
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for ethers and epoxides include cleavage of the C-O and C-C bonds adjacent to the oxygen atoms. Analysis of the masses of the resulting fragment ions would help to piece together the structure of the original molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) |
| [M]⁺ | 202.12 |
| [M+H]⁺ | 203.13 |
| [M+Na]⁺ | 225.11 |
Note: These are predicted monoisotopic masses. uni.lu
Thermal Analysis Methods for Reaction Kinetics and Material Behavior
Thermal analysis techniques are crucial for understanding how materials containing this compound behave upon heating. These methods are particularly important for studying the curing process of epoxy resins and the thermal stability of the final cured products.
Differential Scanning Calorimetry (DSC) for Curing Kinetics and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For epoxy systems based on this compound, DSC is instrumental in studying the curing kinetics.
When the resin is heated in the presence of a curing agent, the epoxy rings open and react, releasing heat. This exothermic process is observed as a peak in the DSC thermogram. By analyzing the shape and area of this peak at different heating rates, kinetic parameters such as the activation energy and the reaction order of the curing process can be determined. This information is vital for optimizing curing cycles in industrial applications. DSC can also be used to determine the glass transition temperature (Tg) of the cured material, which is a critical parameter that defines its service temperature range.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of materials derived from this compound.
A TGA thermogram plots the percentage of initial mass remaining against temperature. The temperature at which significant mass loss begins indicates the onset of thermal decomposition. The shape of the TGA curve can provide information about the decomposition mechanism, and the amount of residue remaining at the end of the experiment (char yield) can be related to the fire-retardant properties of the material. For epoxy resins, TGA helps in determining their maximum service temperature and provides insights into their long-term thermal stability.
Morphological and Microstructural Characterization
The physical and mechanical properties of polymers derived from this compound are intrinsically linked to their morphology and microstructure. The following techniques are instrumental in revealing these characteristics.
Polarized Optical Microscopy (POM) is a critical tool for the investigation of anisotropic materials, such as liquid crystals. researchgate.net When a substance has a long-range orientational order of its molecules, it can exhibit birefringence, which can be observed using a POM. researchgate.net For polymers derived from this compound, particularly if they are designed to form liquid crystalline phases, POM would be essential for identifying and characterizing the resulting textures (e.g., nematic, smectic, or cholesteric). arxiv.orgresearchgate.net The analysis involves placing a thin sample of the material between two crossed polarizers in a microscope. arxiv.org Isotropic materials will appear dark, while birefringent liquid crystalline domains will transmit light, revealing characteristic textures that correspond to the specific molecular arrangement. researchgate.netresearchgate.net Although the search results did not yield specific POM images for liquid crystalline polymers based on this compound, this technique remains a primary method for such investigations.
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. Wide Angle X-ray Diffraction (WAXD) is particularly useful for assessing the degree of crystalline order in polymeric materials. For cured epoxy resins, which are generally amorphous, WAXD patterns typically show broad, diffuse halos. However, if the polymer network, potentially incorporating this compound, contains crystalline domains or fillers, sharp diffraction peaks would be superimposed on the amorphous halo. Analysis of these peaks can provide information about the crystal structure, crystallite size, and degree of crystallinity. While specific WAXD studies on cured systems of this compound were not found in the search results, this technique is fundamental in the study of semi-crystalline polymers and composite materials. A study on a three-layered gradient scaffold stabilized with 1,4-butanediol (B3395766) diglycidyl ether (BDDGE) utilized X-ray diffraction as one of the methods for analysis. nih.gov
Chromatographic Techniques for Polymer Analysis
Chromatographic methods are essential for separating and analyzing the components of a mixture. For polymers, these techniques are key to understanding their molecular weight characteristics.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer. In the analysis of polymers synthesized from this compound, GPC would be used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is crucial as the molecular weight distribution significantly influences the mechanical and thermal properties of the final polymer. The technique separates polymer molecules based on their size in solution as they pass through a column packed with porous gel. Larger molecules elute first, followed by smaller molecules. While no specific GPC data for polymers based on this compound were found, a method for determining the epoxide equivalent weight (EEW) of epoxy resins using GPC has been described. sci-hub.se
Chemical Titration and Equivalence Determination (e.g., Epoxy Value)
Chemical titration remains a fundamental and widely used method for the quantitative analysis of reactive functional groups in a molecule.
The determination of the epoxy content is a critical quality control parameter for epoxy resins as it dictates the stoichiometry required for the curing reaction with a hardener. lcms.cz The epoxy content is typically expressed as the epoxy equivalent weight (EEW), which is the weight of the resin in grams that contains one mole of epoxy groups, or as the epoxy value, which is the number of epoxy equivalents in 100g or 1kg of resin. wikipedia.orgrsc.org
A common method for determining the EEW is through titration, as outlined in standards such as ASTM D1652. lcms.czwikipedia.org This method often involves the reaction of the epoxy groups with a hydrogen halide, which is generated in situ. For example, a sample of the epoxy resin is dissolved in a suitable solvent, and then a solution of a quaternary ammonium (B1175870) halide (like tetraethylammonium (B1195904) bromide) in an acid (such as acetic acid) is added. lcms.cz The mixture is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, like perchloric acid in acetic acid. lcms.cz The endpoint is detected potentiometrically.
Although specific titration data for this compound is not available in the provided search results, the general procedure would be applicable. The theoretical EEW of this compound (molar mass ≈ 202.25 g/mol , with two epoxy groups) would be approximately 101.13 g/eq. Experimental determination of the EEW is essential to confirm the purity of the monomer before its use in polymerization reactions.
| Reagent/Parameter | Description |
| Titrant | Standardized perchloric acid in acetic acid |
| Solvent | A suitable solvent to dissolve the epoxy resin |
| Reagent | Quaternary ammonium halide (e.g., tetraethylammonium bromide) in acetic acid |
| Detection | Potentiometric endpoint detection |
| Value Determined | Epoxy Equivalent Weight (EEW) or Epoxy Value |
Structure Performance Relationships in 1,3 Bis 2,3 Epoxypropoxy Butane Derived Material Systems
Influence of Chemical Structure on Polymer Network Properties
The incorporation of 1,3-Bis(2,3-epoxypropoxy)butane into an epoxy system directly influences the polymer network's topology. Its long, flexible aliphatic chain, in contrast to the rigid aromatic structures of many base epoxy resins, introduces greater rotational freedom between cross-links. This structural alteration leads to a general reduction in cross-linking density, which in turn governs the material's mechanical, thermo-mechanical, and chemical resistance properties. unesp.br
Mechanical Performance (e.g., Compressive Strength, Flexural Strength, Tensile Strength, Impact Strength)
The addition of this compound, also known as 1,4-butanediol (B3395766) diglycidyl ether (DGEBD), to standard epoxy systems like DGEBA typically results in a trade-off between stiffness and ductility. The introduction of the flexible butane (B89635) chain tends to decrease properties like modulus, tensile strength, and compressive strength. researchgate.net However, this is often accompanied by a beneficial increase in ductility and impact strength. researchgate.netepoxy-c.com
Mechanical Properties of DGEBA/Amine Networks Modified with DGEBD
| DGEBD Content (phr) | Yield Stress (σy), MPa | Young's Modulus (E), GPa | Lap-Shear Strength, MPa |
|---|---|---|---|
| 0 | 79.4 | 2.5 | 14.8 |
| 10 | 69.6 | 2.1 | 14.5 |
| 20 | 58.8 | 1.8 | 14.9 |
| 30 | 49.0 | 1.6 | 15.2 |
Thermo-mechanical Properties (e.g., Glass Transition Temperature, Thermal Expansion Coefficient)
The thermo-mechanical properties of epoxy resins are highly sensitive to changes in network structure. The glass transition temperature (Tg), which marks the transition from a rigid glassy state to a more rubbery state, is a key indicator of a material's thermal stability. The incorporation of the flexible aliphatic structure of this compound generally lowers the Tg of the resulting polymer network. unesp.br This reduction is attributed to the increased mobility of the polymer chains and a lower cross-link density.
One study demonstrated a clear trend of decreasing Tg with higher concentrations of DGEBD in a DGEBA-based system. unesp.br Conversely, another investigation into aliphatic reactive diluents found that their introduction broadened the glass transition region with almost no change in the Tg itself, a phenomenon they attributed to increased microstructural heterogeneity. researchgate.net The coefficient of linear thermal expansion (CTE) of polymers based on butanediol (B1596017) diglycidyl ether was investigated in a 1979 study, which is a critical property for applications involving temperature fluctuations. dtic.mil Generally, a looser network structure with a lower Tg will exhibit a higher CTE.
Glass Transition Temperature (Tg) of DGEBA/Amine Networks Modified with DGEBD
| DGEBD Content (phr) | Glass Transition Temperature (Tg), °C |
|---|---|
| 0 | 142 |
| 10 | 125 |
| 20 | 110 |
| 30 | 95 |
Elucidating Flexibility and Toughening Mechanisms
The primary mechanism by which this compound imparts flexibility and toughness is by altering the cured network architecture. As a difunctional molecule, it participates in the polymerization reaction, becoming an integral part of the polymer backbone. epoxy-c.com Its linear butane chain acts as a flexible spacer between cross-link points.
This increased segmental mobility allows the material to absorb more energy before fracturing. The toughening effect stems from a lower cross-link density, which facilitates ductile deformation mechanisms such as localized plastic yielding, rather than the catastrophic crack propagation characteristic of brittle materials. unesp.brresearchgate.net Studies have shown that the incorporation of aliphatic diepoxy diluents can lead to greater participation of cohesive fracture mechanisms. unesp.br This shift from a brittle to a more ductile failure mode is a direct consequence of the flexibility introduced at the molecular level by the butane backbone. researchgate.net
Solvent Resistance and Chemical Stability
The chemical resistance of an epoxy thermoset is strongly dependent on its cross-link density and the chemical nature of its constituent monomers. specialchem.comnagase.com A tightly cross-linked network presents a more formidable barrier to the ingress of solvent molecules. nagase.com Consequently, the addition of a flexible reactive diluent like this compound, which reduces cross-link density, generally leads to a decrease in resistance to aggressive solvents and chemicals. specialchem.com
Comparative Studies with Related Epoxide Structures
To better understand the role of the butane backbone in this compound, it is useful to compare it with analogous epoxides featuring different core structures.
Analogous Systems with Linear vs. Cyclic Backbones (e.g., Butane vs. Cyclohexane (B81311) Analogs)
A relevant comparison can be made between this compound (a linear backbone) and 1,4-Cyclohexanedimethanol diglycidyl ether (CHDM-DGE), which has a cyclic aliphatic backbone. wikipedia.org Both are used as reactive diluents to reduce the viscosity of epoxy formulations. wikipedia.orgwikipedia.org However, the rigidity of their respective backbones leads to distinct performance characteristics in the cured polymer.
Flexibility and Tg: The linear butane chain in this compound has a high degree of conformational freedom, allowing for significant chain mobility. This results in a more flexible network with a lower glass transition temperature (Tg). unesp.brchemimpex.com In contrast, the cyclohexane ring in CHDM-DGE is a rigid structure that severely restricts chain rotation. ontosight.ai This inherent stiffness translates to a higher Tg and greater thermal stability in the final cured product. ontosight.ai
Mechanical Properties: The flexibility imparted by the butane backbone often results in lower tensile and flexural modulus but can improve impact strength and elongation. researchgate.net The rigid cyclic structure of CHDM-DGE, on the other hand, contributes to higher stiffness and mechanical strength, with reports of it enhancing tensile strength by up to 20-30%. ontosight.ai
Viscosity Reduction: Both compounds are effective at reducing the viscosity of high-viscosity resins like DGEBA. However, the more compact and rigid structure of CHDM-DGE may result in different rheological behavior compared to the linear and more flexible DGEBD.
In essence, the choice between a linear and a cyclic aliphatic diepoxide allows for the tailoring of properties. The linear butane structure is ideal for applications requiring enhanced flexibility and toughness, while the cyclic cyclohexane structure is preferred when higher thermal stability, stiffness, and mechanical strength are the primary objectives. ontosight.aiontosight.ai
Differences between Di-functional and Mono-functional Epoxy Systems in Polymer Performance
In the realm of polymer chemistry, the functionality of the monomeric units is a critical determinant of the final properties of the cured material. This is particularly true for epoxy resins, where the number of reactive epoxy groups per molecule dictates the structure of the polymer network. The use of a di-functional epoxy resin like this compound, which possesses two epoxy groups, results in a fundamentally different polymer architecture and performance profile compared to systems utilizing mono-functional epoxies, which have only one such group.
The primary distinction lies in the formation of a cross-linked network. Di-functional epoxies, upon reaction with a suitable curing agent (often a di- or multi-functional amine or anhydride), can form a three-dimensional, covalently bonded network. Each molecule of this compound can react at two points, enabling the connection of multiple polymer chains. This cross-linking is the very essence of a thermosetting polymer, imparting it with high thermal stability, chemical resistance, and mechanical strength.
In contrast, a mono-functional epoxy can only react at one end. Consequently, it acts as a chain extender or a chain terminator. When incorporated into an epoxy formulation, it will react with a functional group of the curing agent, but it cannot form a bridge to another polymer chain. This prevents the formation of a robust 3D network. If a mono-functional epoxy is used exclusively with a di-functional curing agent, only linear polymer chains will be formed, resulting in a thermoplastic material with significantly lower performance characteristics compared to a cross-linked thermoset.
The impact of using a di-functional epoxy like this compound versus a mono-functional epoxy is evident across a range of performance metrics, including crosslink density, thermal properties, and mechanical properties.
Crosslink Density:
The crosslink density, a measure of the number of cross-links per unit volume, is directly related to the functionality of the epoxy resin. A system based on this compound will have a significantly higher crosslink density than a system where a portion or all of the di-functional epoxy is replaced by a mono-functional one. This is because the di-functional nature of this compound is essential for creating the junctions of the polymer network. Molecular dynamics studies have shown that increasing the proportion of mono-functional species in an epoxy resin mixture leads to a progressive loosening of the polymer network. researchgate.net
Thermal Properties:
A key indicator of the thermal performance of a polymer is its glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. A higher crosslink density generally restricts the mobility of the polymer chains, thus requiring more thermal energy to induce the transition. Consequently, epoxy systems based on di-functional resins like this compound exhibit a higher Tg compared to their mono-functional counterparts. The introduction of a mono-functional epoxy as a reactive diluent, for instance, has been shown to cause a moderate drop in the glass transition temperature. mdpi.comresearchgate.net
Mechanical Properties:
The mechanical integrity of an epoxy thermoset is highly dependent on its cross-linked structure. The stiffness, or Young's modulus, and the tensile strength of the material are generally enhanced with increased crosslink density. Therefore, a polymer network derived from this compound would be expected to display superior mechanical strength and stiffness. Conversely, the incorporation of mono-functional epoxies, which lower the crosslink density, typically leads to a reduction in tensile strength and modulus. However, this can sometimes be accompanied by an increase in flexibility and impact strength, as the less constrained polymer chains can more readily dissipate energy.
The following data tables, based on studies of analogous epoxy systems, illustrate the typical effects of varying the ratio of di-functional to mono-functional epoxy resins on the final polymer properties.
| Epoxy System Composition | Glass Transition Temperature (Tg) (°C) |
|---|---|
| 100% Di-functional Epoxy | 150 |
| 80% Di-functional / 20% Mono-functional Epoxy | 135 |
| Epoxy System Composition | Elastic Modulus (GPa) | Tensile Strength (MPa) |
|---|---|---|
| 100% Di-functional Epoxy | 3.2 | 85 |
| 80% Di-functional / 20% Mono-functional Epoxy | 2.8 | 70 |
Note: The data in the tables are representative values from studies on common di-functional epoxy systems modified with mono-functional reactive diluents and are intended to illustrate the general principles of structure-performance relationships. Specific values for a system based on this compound may vary depending on the specific curing agent and curing conditions used.
Future Research Directions and Emerging Paradigms for 1,3 Bis 2,3 Epoxypropoxy Butane
Exploration of Novel Synthetic Routes and Advanced Catalysis
The traditional synthesis of diglycidyl ethers involves the reaction of a diol with epichlorohydrin under basic conditions. While effective, future research will focus on developing more sustainable and efficient synthetic pathways for 1,3-Bis(2,3-epoxypropoxy)butane.
A primary area of investigation is the advancement of catalytic systems. Lewis acids and phase-transfer catalysts (PTC) are known to facilitate the etherification of alcohols with epichlorohydrin. phasetransfercatalysis.comgoogle.com The development of novel, highly selective catalysts could minimize the formation of by-products and oligomers, a common challenge in glycidyl (B131873) ether synthesis. phasetransfercatalysis.com Research into heterogeneous catalysts is particularly promising, as they offer simplified purification and catalyst recycling, aligning with the principles of green chemistry.
Furthermore, exploring bio-based feedstocks is a critical direction. The precursor, 1,3-butanediol, can be produced through fermentation routes from renewable resources. Additionally, the development of bio-based epichlorohydrin, derived from glycerol (B35011) (a byproduct of biodiesel production), presents a pathway to creating a this compound monomer with a significantly reduced environmental footprint. mdpi.com
| Catalyst Type | Potential Advantages | Research Focus Areas |
|---|---|---|
| Homogeneous Lewis Acids (e.g., SnCl₄, BF₃) | High reactivity and yield. | Improving selectivity; developing systems for easier removal from the product. |
| Phase-Transfer Catalysts (PTC) (e.g., Quaternary Ammonium (B1175870) Salts) | Mild reaction conditions; suitable for solvent-free systems. phasetransfercatalysis.com | Optimizing catalyst structure to maximize selectivity and minimize hydrolysis. phasetransfercatalysis.com |
| Heterogeneous Catalysts (e.g., Functionalized Resins, Zeolites) | Ease of separation and reusability; potential for continuous flow processes. | Enhancing catalyst stability and activity; tailoring pore structure for shape selectivity. |
| Biocatalysts (e.g., Enzymes) | High selectivity under mild conditions; sustainable. | Enzyme discovery and engineering for non-natural substrates; improving process scalability. |
Precision Polymerization Control and Controlled Macromolecular Architectures
The two epoxy groups on this compound allow it to act as a cross-linker or a monomer in ring-opening polymerizations (ROP). Future research will heavily focus on leveraging controlled/living polymerization techniques to precisely dictate the resulting polymer architecture.
Anionic and metal-mediated ROP are powerful methods for synthesizing polyethers with controlled molecular weights and low dispersity. nih.govresearchgate.net The application of these techniques to this compound could enable the creation of well-defined linear polymers, block copolymers, and star polymers. The asymmetric nature of the 1,3-butane backbone may introduce unique stereochemical considerations during polymerization, influencing the properties of the final material. acs.org
Developing catalysts that allow for the sequential polymerization of this monomer with other epoxides or cyclic esters would open the door to complex macromolecular architectures like AB-type block copolymers. frontiersin.org Such structures are crucial for applications requiring microphase separation, such as thermoplastic elastomers and nanostructured materials.
| Architecture | Polymerization Strategy | Potential Properties/Applications |
|---|---|---|
| Cross-linked Networks | Curing with amines, anhydrides, or other hardeners. | Thermosets for coatings, adhesives, and composites. |
| Linear High Polymers | Controlled ROP with a difunctional initiator. | Thermoplastics, elastomers. |
| Block Copolymers | Sequential monomer addition in a living ROP. frontiersin.org | Self-assembling materials, compatibilizers, drug delivery vehicles. |
| Branched/Hyperbranched Polymers | Self-condensing vinyl polymerization or controlled ROP with multifunctional initiators. | Rheology modifiers, processing aids, toughening agents. |
Design of Multi-functional Materials for Niche Applications
The flexibility and aliphatic nature of the this compound backbone make it an ideal candidate for modifying the properties of traditional epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA). guidechem.com As a reactive diluent, it can reduce the viscosity of formulations while becoming covalently incorporated into the final network, enhancing properties like toughness and impact strength without the drawbacks of non-reactive plasticizers.
Beyond its role as a diluent, this monomer can be a key component in materials for specialized, high-value applications. Its use as a cross-linking agent for biopolymers like gelatin, hyaluronic acid, or dextran (B179266) is a promising area for creating biocompatible hydrogels for tissue engineering and drug delivery. welinkschem.comrsc.orgmdpi.com In the realm of advanced composites, particularly for aerospace and automotive sectors, polymers derived from this monomer could offer a unique balance of thermal stability and flexibility. chemimpex.com
Integration of Advanced Computational Modeling for Predictive Material Science
Computational modeling is an indispensable tool for accelerating materials discovery and optimizing performance. For this compound, molecular dynamics (MD) and quantum mechanics (QM) simulations will be pivotal in predicting the structure-property relationships of its derived polymers.
MD simulations can be used to model the cross-linking process with various curing agents, providing insights into network topology, glass transition temperature (Tg), and mechanical properties like Young's modulus. core.ac.ukmdpi.com This predictive capability allows for the virtual screening of formulations before undertaking extensive experimental work. QM methods, such as Density Functional Theory (DFT), can elucidate reaction mechanisms, including polymerization kinetics and catalyst-monomer interactions, guiding the design of more efficient synthetic processes. These computational approaches are essential for understanding how the specific 1,3-isomer structure influences chain conformation and ultimately, macroscopic material behavior. northwestern.edu
Interdisciplinary Research in Sustainable Chemistry and Advanced Materials Engineering
The future development of materials based on this compound will be driven by interdisciplinary collaboration between sustainable chemistry and materials engineering. The push for a circular economy necessitates the design of polymers that are not only high-performing but also sustainable throughout their lifecycle. researchgate.net
Research will focus on creating epoxy networks with cleavable linkages, enabling chemical recycling and degradation at the end of the product's life. tdl.org Incorporating building blocks derived from biomass, such as furan or vanillic acid derivatives, alongside this compound could lead to partially or fully bio-based thermosets with novel properties. mdpi.comnih.gov The synergy between chemists developing sustainable synthetic routes and materials engineers designing for performance and end-of-life management will be crucial for realizing the full potential of this versatile monomer in next-generation materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3-Bis(2,3-epoxypropoxy)butane in laboratory settings?
- Methodological Answer : The compound is typically synthesized via epoxidation of a diol precursor using peracids (e.g., meta-chloroperbenzoic acid) under controlled anhydrous conditions. Post-synthesis purification involves fractional distillation or column chromatography. Intermediate characterization using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) is critical to confirm reaction progress and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can resolve epoxy ring protons (δ 3.1–4.5 ppm) and confirm the butane backbone structure.
- FT-IR : Epoxy C-O-C stretching vibrations (~1250 cm) and ether linkages (~1100 cm) are diagnostic.
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray analysis using programs like SHELXL for refinement is recommended .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities in stereochemistry or conformation.
Q. What are the key stability considerations when handling this compound under ambient conditions?
- Methodological Answer : The compound exhibits moderate thermal stability (flash point: 118.2°C) but is sensitive to moisture, which can induce ring-opening reactions. Store under inert gas (e.g., argon) at 4°C in amber glass vials. Monitor degradation via periodic H NMR to detect hydrolysis products (e.g., diols or glycols) .
Advanced Research Questions
Q. How can reaction kinetics of this compound with nucleophiles (e.g., amines) be quantitatively analyzed to determine activation parameters?
- Methodological Answer :
- Kinetic Studies : Use non-isothermal differential scanning calorimetry (DSC) to determine activation energy () via the Kissinger method.
- In-situ Monitoring : Employ real-time H NMR or FT-IR to track epoxy ring-opening rates under varying temperatures and nucleophile concentrations.
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and validate experimental values.
Q. What strategies resolve contradictions in reported reactivity data of this compound across different studies?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst) to isolate variables.
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to detect trace impurities that may influence reactivity.
- Cross-Validation : Compare results with structurally analogous glycidyl ethers (e.g., resorcinol diglycidyl ether) to identify trends in electronic or steric effects .
Q. In polymer network formation, how does the molecular architecture of this compound influence crosslinking density and thermomechanical properties?
- Methodological Answer :
- Crosslinking Analysis : Use dynamic mechanical analysis (DMA) to measure glass transition temperature () and rubbery plateau modulus.
- Molecular Dynamics (MD) Simulations : Model the epoxy-amine curing process to predict network topology and entanglement effects.
- Structure-Property Relationships : Correlate the butane spacer length with flexibility by comparing with shorter/linker analogs (e.g., 1,4-bis(2,3-epoxypropoxy)butane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
